

Laureth-2 acetate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Laureth-2 Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laureth-2 Acetate is a synthetically derived ester that sees significant application in the cosmetics and personal care industries as an emollient and skin conditioning agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological interactions. This document synthesizes available data to present a detailed resource for researchers, scientists, and professionals involved in drug development and formulation. While specific experimental protocols for its synthesis and detailed mechanistic studies on its direct signaling pathways are not extensively documented in publicly available literature, this guide provides foundational knowledge based on its constituent parts and data from analogous compounds.

Chemical Structure and Identification

Laureth-2 Acetate is the ester of Laureth-2 and acetic acid. Laureth-2 is the polyethylene glycol ether of lauryl alcohol, containing an average of two ethylene oxide units.

• IUPAC Name: 2-(2-dodecoxyethoxy)ethyl acetate[1]

CAS Number: 22606-46-8[1]

• Molecular Formula: C18H36O4[1]

Synonyms: PEG-2 Lauryl Ether Acetate, Polyoxyethylene (2) Lauryl Ether Acetate[2]

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Laureth-2 Acetate**. The majority of the available data is based on computational models.

Property	Value	Source
Molecular Weight	316.5 g/mol	PubChem[1]
Appearance	Lightweight oily liquid	Glooshi[3]
Solubility	Blends with both water and oil	Glooshi[3]
XLogP3-AA	5.4	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	18	PubChem
Exact Mass	316.26135963 Da	PubChem[1]
Monoisotopic Mass	316.26135963 Da	PubChem[1]
Topological Polar Surface Area	44.8 Ų	PubChem[1]

Synthesis and Manufacturing

Laureth-2 Acetate is produced through a two-step process:

• Ethoxylation of Lauryl Alcohol: Lauryl alcohol, a fatty alcohol typically derived from coconut or palm oil, is reacted with ethylene oxide to form Laureth-2. The "2" in the name indicates

an average of two ethylene oxide units per molecule of lauryl alcohol.

Esterification: The resulting Laureth-2 is then esterified with acetic acid to produce Laureth-2
 Acetate.[3]

A detailed, publicly available experimental protocol for the laboratory-scale synthesis and purification of **Laureth-2 Acetate** is not readily available. However, a general esterification process can be inferred from the synthesis of similar esters like ethyl acetate.[4] This would typically involve reacting Laureth-2 with an excess of acetic acid or an activated derivative (like acetyl chloride or acetic anhydride) in the presence of an acid catalyst. The reaction would likely be followed by a purification process, such as liquid-liquid extraction to remove the catalyst and excess reagents, and potentially distillation under reduced pressure to isolate the final product.

Analytical Methods

Standard analytical techniques would be employed for the characterization and quality control of **Laureth-2 Acetate**. While specific protocols for this molecule are not published, general methods for the analysis of nonionic surfactants and esters are applicable.

- Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the compound and any volatile impurities.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups, particularly the ester carbonyl group.

Biological Activity and Mechanism of Action

Laureth-2 Acetate's primary function in cosmetic formulations is as a skin conditioning agent and emollient.[1][5] These effects are generally attributed to its ability to remain on the skin's surface or penetrate the upper layers of the stratum corneum, where it can help to maintain a smooth, soft, and pliable appearance.

The precise molecular signaling pathways through which **Laureth-2 Acetate** exerts its effects are not well-documented. However, its mechanism can be inferred from its chemical nature:

- Occlusion: Like many emollients, it can form a thin, non-greasy film on the skin that helps to reduce transepidermal water loss (TEWL), thus keeping the skin hydrated.
- Stratum Corneum Plasticization: By integrating into the lipid matrix of the stratum corneum, it can increase the flexibility and softness of the skin.

Given its structure, it is unlikely to directly interact with specific cellular receptors in the same way a pharmacologically active drug would. Its effects are more likely to be biophysical in nature.

Experimental Protocols

Detailed experimental protocols for the investigation of **Laureth-2 Acetate** are not widely published. However, for researchers wishing to investigate its properties, the following general methodologies would be appropriate.

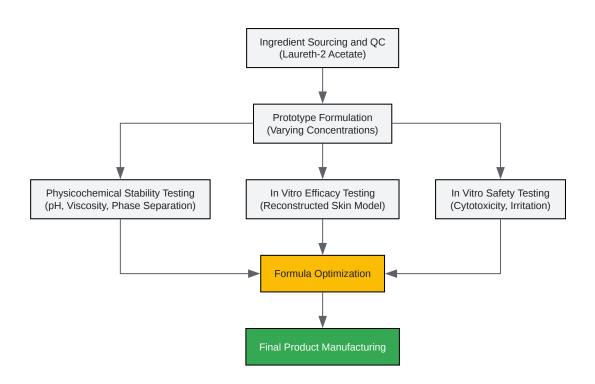
In Vitro Skin Model for Efficacy Testing

To evaluate the emollient and skin barrier enhancement properties of Lauret-2 Acetate, an in vitro reconstructed human epidermal model can be utilized.

Objective: To assess the effect of **Laureth-2 Acetate** on skin barrier function and hydration.

Methodology:

- Model: Reconstructed human epidermal tissues (e.g., EpiDerm™, SkinEthic™ RHE).
- Treatment: A formulation containing a known concentration of Laureth-2 Acetate is topically
 applied to the tissue surface. A vehicle control (the formulation without Laureth-2 Acetate)
 and a negative control (untreated or saline-treated tissue) should be used.
- Incubation: Tissues are incubated for a specified period (e.g., 24-48 hours) under controlled conditions (37°C, 5% CO₂).
- Endpoints:



- Transepidermal Water Loss (TEWL): Measured to assess the integrity of the skin barrier. A
 decrease in TEWL in the treated group compared to the control would indicate an
 improvement in barrier function.
- Tissue Viability Assay: (e.g., MTT assay) to ensure the test material is not cytotoxic at the tested concentration.
- Gene Expression Analysis (qPCR): To investigate the effect on markers related to skin hydration and barrier function, such as Aquaporin 3 (AQP3), Filaggrin (FLG), and Loricrin (LOR).
- Lipid Analysis (e.g., HPTLC or LC-MS): To determine if the treatment alters the lipid profile
 of the stratum corneum.

Logical Workflow for Formulation Development

The following diagram illustrates a logical workflow for the development and testing of a cosmetic formulation containing **Laureth-2 Acetate**.

Click to download full resolution via product page

Caption: A logical workflow for the development of a cosmetic formulation.

Safety and Toxicology

Laureth-2 Acetate has been assessed for safety in cosmetic use. The primary concerns are related to potential irritation, especially in individuals with sensitive skin, and the potential for contamination with 1,4-dioxane, a byproduct of ethoxylation.[2][6] Reputable manufacturers will have purification processes in place to minimize or eliminate the presence of 1,4-dioxane.[6]

Conclusion

Laureth-2 Acetate is a well-established cosmetic ingredient valued for its emollient and skin-conditioning properties. While its physicochemical characteristics are reasonably well-defined through computational methods, there is a notable lack of publicly available, detailed experimental data regarding its synthesis, analytical characterization, and specific molecular mechanisms of action on the skin. The information provided in this guide, based on its chemical nature and data from related compounds, serves as a solid foundation for professionals in the field. Further research into its specific biological interactions at the cellular and molecular level would be beneficial for a more complete understanding of this widely used cosmetic ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Laureth-2 acetate | C18H36O4 | CID 11255559 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ewg.org [ewg.org]
- 3. glooshi.com [glooshi.com]
- 4. wap.hillpublisher.com [wap.hillpublisher.com]
- 5. specialchem.com [specialchem.com]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- To cite this document: BenchChem. [Laureth-2 acetate chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15182806#laureth-2-acetate-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com